(Iminomethoxy)acetic acid
Description
Contextualization within Carboxylic Acid Chemistry and O-Alkyl Imidates
(Iminomethoxy)acetic acid, with the chemical formula C3H5NO3, is classified within the broad family of carboxylic acids. nih.govchemtik.com Carboxylic acids are organic compounds characterized by the presence of a carboxyl functional group (-COOH). longdom.org This group imparts acidic properties to the molecule and allows it to participate in a wide range of chemical reactions. longdom.org The chemistry of carboxylic acids is a cornerstone of organic chemistry, with applications in industries ranging from pharmaceuticals to polymers. longdom.orgnumberanalytics.com
Simultaneously, the molecule is an O-alkyl imidate. Imidates are organic compounds with the general structure R-C(=NR')OR''. researchgate.net The synthesis of imidates can be achieved through several methods, with the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, being a classic example. wikipedia.orgrroij.com O-alkyl imidates are known for their utility as intermediates in organic transformations, including the synthesis of N-heterocycles and natural products. researchgate.netresearchgate.net
Significance of the Iminomethoxy and Carboxylic Acid Functionalities in Organic Synthesis and Molecular Design
The dual functionalities of this compound are key to its significance. The carboxylic acid group is a crucial component in drug design, often playing a vital role in a drug's pharmacophore, the part of a molecule responsible for its biological activity. nih.gov It can enhance a drug's solubility, bioavailability, and metabolic stability by forming hydrogen bonds and ionic interactions with biological targets. numberanalytics.comnih.gov The versatility of the carboxyl group also makes it a popular functional group in synthetic organic chemistry, serving as a building block for more complex molecules. numberanalytics.comunc.edu
The iminomethoxy group, a type of O-alkyl imidate, also holds considerable importance. This functional group has been incorporated into the structure of some cephalosporin (B10832234) antibiotics to increase their resistance to β-lactamases, enzymes that can inactivate many β-lactam antibiotics. wikipedia.org The iminomethoxy group can act as a stereochemical block, protecting the reactive β-lactam ring. wikipedia.org The reactivity of the imidate group allows it to be a precursor for various other functional groups, making it a valuable tool for synthetic chemists. wikipedia.org
Overview of Research Trajectories for Multifunctional Organic Compounds
The study of multifunctional organic compounds like this compound is a burgeoning area of chemical research. acs.orgacs.orgrsc.org Scientists are increasingly interested in molecules that possess multiple reactive sites, as these can be used to construct complex molecular architectures and materials with novel properties. acs.orgmdpi.com Research in this area is often interdisciplinary, bridging organic chemistry, materials science, and medicinal chemistry. mdpi.com
One major research trajectory is the development of new synthetic methods to create these multifunctional molecules. unc.edumdpi.com Another is the exploration of their applications in areas such as catalysis, drug delivery, and the creation of advanced materials like metal-organic frameworks (MOFs). rsc.org Highly oxidized multifunctional organic compounds (HOMs) are another area of active investigation, particularly for their role in atmospheric chemistry and particle formation. acs.orgresearchgate.net The unique combination of a carboxylic acid and an iminomethoxy group in this compound positions it as a promising candidate for exploration within these and other emerging research frontiers.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-methanimidoyloxyacetic acid | nih.gov |
| Molecular Formula | C3H5NO3 | nih.govchemtik.com |
| Molecular Weight | 103.08 g/mol | nih.gov |
| CAS Number | 188885-17-8 | nih.govchemtik.com |
| Canonical SMILES | C1(=O)COC=N | chemtik.com |
Structure
3D Structure
Properties
CAS No. |
188885-17-8 |
|---|---|
Molecular Formula |
C3H5NO3 |
Molecular Weight |
103.08 g/mol |
IUPAC Name |
2-methanimidoyloxyacetic acid |
InChI |
InChI=1S/C3H5NO3/c4-2-7-1-3(5)6/h2,4H,1H2,(H,5,6) |
InChI Key |
LCFFBTAVFPGIRI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)OC=N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Iminomethoxy Acetic Acid and Its Derivatives
Strategies for the Construction of the (Iminomethoxy)acetic Acid Scaffold
The formation of the this compound structure relies on established and novel synthetic methods for creating the O-alkyl imidate group, followed by or concurrent with the functionalization of the carboxylic acid.
The construction of the O-alkyl imidate portion of the molecule is a critical step. A primary and historically significant method for this transformation is the Pinner reaction. wikipedia.orgrroij.com
The Pinner Reaction: This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl). wikipedia.orgnih.gov For the synthesis of an this compound precursor, a cyano-containing carboxylic acid or its ester derivative would serve as the nitrile component, reacting with methanol (B129727).
A plausible mechanism for the Pinner reaction begins with the protonation of the nitrile nitrogen by the strong acid, which forms a highly electrophilic nitrilium cation. rroij.comnih.gov The alcohol then acts as a nucleophile, attacking the carbon of the nitrilium ion. A subsequent proton transfer results in the formation of an imino ester salt, also known as a Pinner salt. wikipedia.orgnih.gov Hydrolysis of this salt under specific pH conditions can yield the desired imidate or a carboxylic ester. rroij.comnih.gov
Alternative Routes: Besides the classic Pinner reaction, other methods for imidate synthesis have been developed. These include:
Base-Catalyzed Reactions: Nitriles can react with alcohols in the presence of a strong base (an alkoxide) to form imidates. rroij.com This approach, sometimes known as the Nef synthesis, can be advantageous for nitriles with electron-withdrawing groups. rroij.com However, yields can sometimes be low as the equilibrium may favor the starting materials. rroij.com
Direct Alkylation of Amides: Regioselective O-alkylation of an amide precursor is another common strategy, though it faces competition from N-alkylation. rroij.comacs.org Reagents like trialkyloxonium tetrafluoroborates (Meerwein's reagent) have been used to favor O-alkylation. rroij.comacs.org
From Orthoesters: The condensation of compounds containing an NH2 group with orthoesters, often requiring an acid catalyst, can also yield N-functionalized imidates. rroij.com
The selection of precursors is crucial and depends on the desired final structure and the chosen synthetic route.
| Precursor Type | Reagent | Reaction Name/Type | Product Moiety |
| Nitrile | Alcohol, Acid (e.g., HCl) | Pinner Reaction | O-Alkyl Imidate |
| Nitrile | Alcohol, Base (e.g., NaOR) | Nef Synthesis | O-Alkyl Imidate |
| Amide | Alkylating Agent (e.g., Meerwein's Reagent) | O-Alkylation | O-Alkyl Imidate |
Once the this compound scaffold is formed, the carboxylic acid group is available for various functionalization reactions to create a diverse range of derivatives. Standard organic chemistry transformations are employed for this purpose.
Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions. This is a reversible reaction, and typically requires driving the equilibrium towards the product, for instance, by removing the water formed during the reaction.
Amidation: Amides are synthesized from the carboxylic acid derivative. Direct reaction of the carboxylic acid with an amine is often difficult and requires high temperatures. libretexts.org A more common approach involves first "activating" the carboxylic acid. libretexts.org This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. The acyl chloride can then readily react with ammonia, a primary amine, or a secondary amine to form the corresponding primary, secondary, or tertiary amide. youtube.com Two equivalents of the amine are typically required: one to act as the nucleophile and the other to neutralize the HCl byproduct. youtube.com
The imidate functionality is generally stable under these conditions, although harsh acidic or basic conditions over long periods could lead to hydrolysis.
Research into imidate synthesis has led to the development of milder and more efficient protocols. rroij.com For instance, trimethylsilyl (B98337) chloride (TMSCl) and ethanol (B145695) have been used for the in situ generation of hydrogen chloride for Pinner-type reactions. rroij.com
Lewis acids have also emerged as effective promoters for the Pinner reaction. nih.gov Trimethylsilyl triflate (TMSOTf), for example, has been shown to catalyze the reaction between nitriles and alcohols to form carboxylic esters, presumably through an imidate intermediate. nih.gov It is proposed that the Lewis acid activates both the nitrile, forming an N-nitrilium cation, and the alcohol. nih.gov
Furthermore, transition metal catalysts, such as ruthenium complexes, have been applied to catalyze the Pinner reaction for certain aliphatic nitriles and alcohols. rroij.com The development of catalytic systems, including the use of imidazolium-based catalysts in related syntheses, continues to be an active area of research aimed at improving yields, selectivity, and reaction conditions. nih.gov Recent green synthetic protocols have also been developed, for example, using heterogeneous Lewis acid catalysis with Al2O3 for the synthesis of N-(pyridin-2-yl)imidates, which are then transformed in the presence of Cs2CO3 in an alcoholic medium. nih.gov
| Catalyst/Promoter Type | Example | Application |
| In-situ Acid Generation | Trimethylsilyl chloride (TMSCl) | Milder Pinner-type reactions |
| Lewis Acid | Trimethylsilyl triflate (TMSOTf) | Promotion of Pinner reaction |
| Transition Metal | Ruthenium complexes | Catalysis of Pinner reaction |
| Heterogeneous Lewis Acid | Alumina (Al2O3) | Green synthesis of imidate precursors |
Mechanistic Investigations of Formation and Transformation Reactions
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. For this compound derivatives, the key mechanisms involve the formation of the imidate and the subsequent nucleophilic acyl substitution at the carboxyl group.
The functionalization of the carboxylic acid group of this compound into esters and amides proceeds via nucleophilic acyl substitution. byjus.comlibretexts.org This class of reaction involves a nucleophile attacking the electrophilic carbonyl carbon, leading to the substitution of a leaving group. byjus.commasterorganicchemistry.com The reaction can be catalyzed by either acid or base.
Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of the carboxylic acid (or its derivative like an acyl chloride) is protonated. byjus.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile, such as an alcohol (for esterification). byjus.comopenochem.org This attack forms a tetrahedral intermediate. byjus.com A series of proton transfers then occurs, leading to the elimination of a leaving group (water, in the case of esterification) and regeneration of the catalyst, yielding the final product. byjus.com
Base-Promoted/Catalyzed Mechanism: In basic or neutral conditions, a strong, negatively charged nucleophile (like an alkoxide for esterification or an amine for amidation) directly attacks the carbonyl carbon. libretexts.orgmasterorganicchemistry.com This addition step forms a tetrahedral alkoxide intermediate. masterorganicchemistry.comopenochem.org The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the leaving group. masterorganicchemistry.com This pathway is often referred to as an addition-elimination mechanism. masterorganicchemistry.com The equilibrium of the reaction favors the direction that produces the weaker base. masterorganicchemistry.com
The study of reaction kinetics and thermodynamics provides insight into the feasibility and rate of the formation of this compound and its derivatives.
For imidate formation via the Pinner reaction, the initial protonation of the nitrile is a key step. The stability of the resulting nitrilium cation influences the reaction rate. Electron-donating groups on the nitrile can stabilize this intermediate, while electron-withdrawing groups can destabilize it, affecting the kinetics. The Pinner reaction is generally thermodynamically controlled, but the imidate salt can be unstable at higher temperatures, potentially decomposing to an amide and an alkyl chloride. wikipedia.org
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry provides powerful tools for elucidating the intricate mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and energetic profiles that are often difficult to obtain through experimental means alone. For a molecule like this compound, computational methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to investigate various reaction pathways.
These computational approaches are instrumental in:
Mapping Potential Energy Surfaces: By calculating the energy of the molecule at different geometries, a potential energy surface can be constructed. This map helps in identifying the lowest energy pathways for a reaction, locating transition states, and predicting the stability of intermediates.
Determining Reaction Kinetics: Transition State Theory (TST) can be used in conjunction with calculated activation energies to estimate reaction rate constants. This allows for a comparison of the feasibility of different proposed mechanisms.
Understanding Reaction Dynamics: For more complex reactions, molecular dynamics simulations can provide a time-resolved picture of the reaction, showing how atoms move and bonds are formed and broken.
Derivatization Strategies for Structural Modification and Functionalization
The structural modification of this compound is key to expanding its utility and exploring its potential applications. Derivatization strategies focus on the reactive carboxylic acid and the iminomethoxy functionalities, allowing for the introduction of diverse structural motifs.
Synthesis of Ester and Amide Derivatives
The carboxylic acid group of this compound is a prime site for derivatization to form esters and amides. These derivatives are often precursors for further functionalization or can be target molecules themselves.
Esterification: The synthesis of this compound esters can be achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing water. youtube.com
Another approach is the reaction of the carboxylate salt of this compound with an alkyl halide. This SN2 reaction is a versatile method for introducing a variety of alkyl groups. youtube.com
Amidation: The formation of amide derivatives from this compound generally requires activation of the carboxylic acid. A common method involves converting the carboxylic acid to a more reactive acyl chloride by treating it with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgmasterorganicchemistry.com The resulting acyl chloride readily reacts with a primary or secondary amine to yield the corresponding amide. youtube.comyoutube.com Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides can be used to facilitate the direct reaction between the carboxylic acid and an amine, avoiding the need for the harsher conditions of acyl chloride formation. youtube.com
Below is a table summarizing potential synthetic routes to ester and amide derivatives of this compound.
| Derivative Type | Reagents and Conditions | General Reaction Scheme |
| Methyl Ester | Methanol (CH₃OH), H₂SO₄ (catalytic), Reflux | HN=C(OCH₃)CH₂COOH + CH₃OH ⇌ HN=C(OCH₃)CH₂COOCH₃ + H₂O |
| Ethyl Ester | Ethanol (C₂H₅OH), H₂SO₄ (catalytic), Reflux | HN=C(OCH₃)CH₂COOH + C₂H₅OH ⇌ HN=C(OCH₃)CH₂COOC₂H₅ + H₂O |
| Benzylamide | 1. SOCl₂, Reflux2. Benzylamine, Triethylamine | 1. HN=C(OCH₃)CH₂COOH + SOCl₂ → HN=C(OCH₃)CH₂COCl + SO₂ + HCl2. HN=C(OCH₃)CH₂COCl + C₆H₅CH₂NH₂ → HN=C(OCH₃)CH₂CONHCH₂C₆H₅ + HCl |
| Morpholinamide | 1. Oxalyl Chloride, DMF (cat.)2. Morpholine, Pyridine | 1. HN=C(OCH₃)CH₂COOH + (COCl)₂ → HN=C(OCH₃)CH₂COCl + CO + CO₂ + HCl2. HN=C(OCH₃)CH₂COCl + C₄H₉NO → HN=C(OCH₃)CH₂CON(CH₂)₄O + HCl |
Alpha-Halogenation Reactions (e.g., Hell-Volhard-Zelinsky Analogs)
The alpha-position of carboxylic acids can be halogenated through the Hell-Volhard-Zelinsky (HVZ) reaction. libretexts.orgscienceinfo.comalfa-chemistry.com This reaction involves the treatment of a carboxylic acid with a halogen (bromine or chlorine) in the presence of a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). chemistrysteps.combyjus.com The reaction proceeds through the formation of an acyl halide intermediate, which then enolizes. The enol form subsequently reacts with the halogen at the alpha-position. youtube.comnrochemistry.com The resulting α-halo acyl halide can then be hydrolyzed to the α-halo carboxylic acid. libretexts.org
For this compound, the HVZ reaction would be expected to introduce a halogen atom at the carbon adjacent to the carbonyl group. The resulting α-halo-(Iminomethoxy)acetic acid would be a versatile intermediate for further synthetic transformations, such as the introduction of other functional groups via nucleophilic substitution. libretexts.org
A proposed reaction scheme for the alpha-bromination of this compound is presented below.
| Reaction | Reagents and Conditions | Product |
| Alpha-Bromination | 1. Br₂, PBr₃ (cat.)2. H₂O | Bromothis compound |
Mechanism of the Hell-Volhard-Zelinsky Reaction:
The carboxylic acid reacts with PBr₃ to form an acyl bromide. libretexts.org
The acyl bromide tautomerizes to its enol form. nrochemistry.com
The enol reacts with Br₂ to form the α-bromo acyl bromide. youtube.com
The α-bromo acyl bromide is hydrolyzed by water to give the final α-bromo carboxylic acid. libretexts.org
Formation of Heterocyclic Conjugates Incorporating the this compound Moiety
The this compound moiety can serve as a building block for the synthesis of various heterocyclic compounds. The functional groups present in its derivatives, such as α-halo acids, esters, and amides, are suitable for participating in cyclization reactions to form rings like thiazoles, oxadiazoles, and triazoles.
Synthesis of Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for forming a thiazole ring, which involves the reaction of an α-haloketone with a thioamide. wikipedia.org A variation of this could involve an α-halo derivative of this compound or its ester. For instance, the ester of bromothis compound could potentially react with a thioamide to form a substituted thiazole.
Synthesis of Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from the corresponding acid hydrazides. nih.gov The ester of this compound can be converted to its hydrazide by reaction with hydrazine (B178648) hydrate. This hydrazide can then be cyclized with various reagents, such as orthoesters or acid chlorides, to form the 1,3,4-oxadiazole (B1194373) ring. jchemrev.com An alternative route involves the oxidative cyclization of N-acylhydrazones. jchemrev.com
Synthesis of Triazoles: 1,2,4-Triazoles can also be synthesized from acid hydrazides. Reaction of the (Iminomethoxy)acetyl hydrazide with an isothiocyanate would yield an acylthiosemicarbazide, which can then be cyclized under basic conditions to form a triazolethione. Further modifications can lead to a variety of substituted 1,2,4-triazoles. nih.govfrontiersin.org
The following table outlines potential synthetic routes to heterocyclic conjugates.
| Heterocycle | Starting Material from this compound | Key Reagents |
| Thiazole | Bromo(iminomethoxy)acetyl derivative | Thioamide |
| 1,3,4-Oxadiazole | (Iminomethoxy)acetyl hydrazide | Orthoester or Acid Chloride |
| 1,2,4-Triazole | (Iminomethoxy)acetyl hydrazide | Isothiocyanate, Base |
These derivatization strategies highlight the versatility of this compound as a scaffold for creating a diverse range of molecules with potential applications in various fields of chemistry.
Structural Characterization and Spectroscopic Analysis of Iminomethoxy Acetic Acid and Its Adducts
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis (e.g., ¹H, ¹³C NMR)
No experimental ¹H or ¹³C NMR data for (Iminomethoxy)acetic acid has been found in the reviewed scientific literature. Such data would be crucial for determining the precise connectivity of atoms and the conformational arrangement of the molecule in solution.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
There is no published experimental FT-IR or Raman spectroscopic data for this compound. These techniques would be instrumental in identifying its key functional groups, such as the imine, ether, and carboxylic acid moieties, and in studying potential intermolecular interactions like hydrogen bonding.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Experimental mass spectrometry data for this compound, which would confirm its molecular weight and provide insights into its fragmentation pathways under ionization, is not available in the public domain.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
No UV-Vis spectroscopic data for this compound has been reported. This analysis would provide information about the electronic transitions within the molecule and the extent of any electronic conjugation.
Application of Chemometric Tools in Spectroscopic Data Interpretation and Classification
Due to the absence of spectroscopic data for this compound, the application of chemometric tools for data interpretation and classification cannot be demonstrated.
Computational and Theoretical Studies of Iminomethoxy Acetic Acid
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD provides detailed information on conformational flexibility and the influence of the surrounding environment, such as a solvent.
For molecules with rotatable bonds like (iminomethoxy)acetic acid, MD simulations can explore the accessible conformational space, revealing the relative populations of different conformers and the kinetics of their interconversion. Studies on acetic acid have used MD simulations to investigate its aggregation patterns in the liquid state, showing the prevalence of cyclic dimers and chain-like structures. rsc.orgresearchgate.net When mixed with water, these simulations reveal how intermolecular hydrogen bonding networks are formed and disrupted. nih.gov An MD simulation of this compound in an aqueous solution would elucidate how water molecules arrange around its polar functional groups, influencing its structure and dynamic behavior.
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. drugdesign.org These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to build a mathematical relationship with a measured activity. nih.gov
For derivatives of carboxylic acids, QSAR models have been successfully developed to predict activities such as enzyme inhibition. nih.gov Key molecular descriptors in these models often include electronic properties (like atomic charges and HOMO/LUMO energies), steric properties (molecular volume and surface area), and hydrophobicity (logP). researchgate.net A QSAR study involving this compound and its analogs could identify the structural features crucial for a specific non-clinical activity, such as binding to a target protein. This would involve calculating a wide range of descriptors for each molecule and using statistical methods like multiple linear regression or machine learning to build a predictive model. nih.gov This approach guides the design of new compounds with potentially enhanced activity.
Reaction Coordinate Simulations for Mechanistic Insights
Understanding the mechanism of a chemical reaction involves characterizing the pathway from reactants to products, including any intermediate structures and transition states. Reaction coordinate simulations are used to map the potential energy surface along a chosen reaction coordinate, which represents the progress of the reaction.
Methods like metadynamics combined with ab initio molecular dynamics have been used to study complex reactions in solution, such as the deprotonation of acetic acid at the air-water interface. osti.gov Such simulations can calculate the free energy barrier (activation energy) for a reaction, providing crucial kinetic information. osti.gov For this compound, this approach could be used to study reactions like its hydrolysis or tautomerization. nih.govacs.org By simulating the bond-breaking and bond-forming processes, these methods can provide a detailed, step-by-step view of the reaction mechanism at the atomic level. researchgate.net
Role As a Chemical Probe or Building Block in Mechanistic Biochemical Investigations
Investigation of Enzyme-Substrate Interactions (excluding clinical/safety)
The study of enzyme-substrate interactions is fundamental to understanding enzyme mechanisms and designing specific inhibitors. Analogs of (Iminomethoxy)acetic acid, such as O-alkyl hydroxamates and carboxymethoxylamine, have proven instrumental in this area.
While direct studies on this compound in O-oxidative dealkylation are not extensively documented, the broader class of oximes and related compounds are recognized for their interactions with various enzymes, including those involved in metabolic pathways. O-alkyl hydroxamates, for instance, have been successfully employed as mimics of enzyme-bound enolate intermediates in hydroxy acid dehydrogenases. This mimicry provides valuable insights into the catalytic mechanisms of these enzymes. For example, O-methyl oxalohydroxamate has been shown to be a potent, slow-binding, and uncompetitive inhibitor of isopropylmalate dehydrogenase nih.govacs.org. The inhibitory potency of such compounds is often attributed to the increased NH acidity due to the inductive effect of the hydroxylamine (B1172632) oxygen, a feature relevant to the this compound structure nih.govacs.org.
Carboxymethoxylamine, another analog, has been shown to inhibit the growth of Toxoplasma gondii and impair the catalytic activity of the parasite's aspartate aminotransferase (AAT) nih.gov. The inhibitory activity is attributed to the hydroxylamine unit within its structure, which is a key feature shared with this compound nih.gov. These studies on analogous compounds suggest that the this compound moiety can be a valuable scaffold for probing the active sites of various enzymes. The oxime group, in general, is known to interact with receptor binding sites in a significantly different manner compared to corresponding carbonyl compounds, due to the presence of both H-bond acceptors and a donor nih.gov.
| Analog | Enzyme Target | Key Findings |
| O-methyl oxalohydroxamate | Isopropylmalate Dehydrogenase | Potent, slow-binding, uncompetitive inhibitor; mimics enolate intermediate nih.govacs.org. |
| Carboxymethoxylamine | Aspartate Aminotransferase (T. gondii) | Inhibits enzyme activity and parasite growth; hydroxylamine unit is key nih.gov. |
| O-(carboxymethyl) oxalohydroxamate | Isocitrate Dehydrogenase | Potent inhibitor (30 nM), uncompetitive against isocitrate nih.gov. |
For instance, QM/MM simulations can elucidate the role of active site residues in stabilizing transition states and reaction intermediates nih.gov. In the context of an this compound analog interacting with an enzyme, QM/MM could be used to:
Calculate the binding energies and geometries of the compound within the active site.
Model the transition state of an enzyme-catalyzed reaction involving the substrate analog.
Determine the protonation states of the ligand and active site residues.
Analyze the electronic effects of the iminomethoxy group on binding and reactivity.
Such simulations provide a theoretical framework to complement experimental findings and guide the design of more potent and specific enzyme inhibitors or probes.
Design and Synthesis of Molecular Probes Incorporating the this compound Moiety
The this compound scaffold can be a valuable starting point for the design and synthesis of molecular probes. Molecular probes are essential for visualizing and quantifying biological molecules and processes in living systems rsc.orgunivr.itresearchgate.net. The oxime functionality, a key feature of this compound, is versatile and can be incorporated into various molecular architectures nsf.govwikipedia.org.
Aminooxyacetic acid, a close analog, has been utilized in the synthesis of fluorescent probes. For example, it has been used in thiol-blocking studies to confirm the specificity of a fluorescent probe for endogenous hydrogen sulfide (B99878) in mitochondria acs.org. This demonstrates the utility of the aminooxy group in creating specific chemical tools for biological imaging.
The general strategy for designing a molecular probe based on this compound would involve coupling the core moiety to a reporter group, such as a fluorophore, and potentially a targeting group to direct the probe to a specific cellular location or biomolecule. The synthesis would likely involve standard organic chemistry transformations to modify the carboxylic acid and imino groups of the parent compound.
Structural Elucidation of Biomolecule-Compound Complexes (e.g., DNA interactions)
Understanding the three-dimensional structure of a compound bound to a biomolecule is crucial for rational drug design and for deciphering the mechanisms of biological recognition. While there are no specific structural studies of this compound complexed with DNA reported, the principles of small molecule-DNA interactions are well-established nih.govnih.gov.
Compounds containing functional groups similar to those in this compound, such as hydroxamates, have been investigated for their interactions with biomolecules. Although not directly related to DNA, the structural basis for the inhibition of O-GlcNAcase (OGA) by PUGNAc, which has an oxime-like feature, reveals mimicry of the transition state and tight stacking interactions within the enzyme's active site embopress.org.
Should this compound or its derivatives be found to interact with DNA, techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to determine the precise binding mode. This would reveal information about:
Whether the compound binds in the major or minor groove of the DNA.
The specific hydrogen bonding and van der Waals interactions between the compound and the DNA bases and backbone.
Any conformational changes in the DNA upon binding.
Such structural data would be invaluable for understanding the molecular basis of the compound's biological activity.
Analytical Methodologies and Derivatization for Quantitative and Qualitative Analysis
Development of Chromatographic Methods (HPLC, GC) Coupled with Derivatization
Derivatization chemically modifies the (Iminomethoxy)acetic acid molecule to produce a derivative that is more suitable for separation and detection. For GC analysis, this involves increasing volatility and thermal stability. For HPLC, derivatization is typically used to attach a chromophore or fluorophore to the molecule, significantly improving detection by UV-Visible or fluorescence detectors.
Pre-column derivatization, where the analyte is modified before introduction into the chromatographic system, is a widely adopted strategy. The choice of reagent depends on the functional groups present in this compound (a carboxylic acid and an imine) and the analytical method (HPLC or GC).
For HPLC Analysis: Several reagents are effective for derivatizing the primary/secondary amine and carboxylic acid functionalities analogous to those in amino acids.
p-Toluenesulfonyl Chloride (PTSC): This reagent reacts with imino and amino groups under alkaline conditions. A study on the related compound iminodiacetic acid demonstrated successful derivatization by reacting with PTSC at 45°C for 15 minutes in a pH 11 environment nih.gov.
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC is a popular reagent that reacts with primary and secondary amines to form highly stable, fluorescent derivatives, making it suitable for sensitive detection creative-proteomics.comwaters.com. The reaction is typically rapid.
Ortho-phthaldialdehyde (OPA): In the presence of a thiol (like 2-mercaptoethanol), OPA reacts rapidly with primary amino groups to form fluorescent isoindole derivatives. While highly effective, it does not react with secondary amines unless used in combination with other reagents creative-proteomics.comactascientific.com.
Phenyl Isothiocyanate (PITC): PITC reacts with both primary and secondary amino groups to form phenylthiocarbamoyl derivatives, which are detectable by UV absorption creative-proteomics.comactascientific.com. This method requires anhydrous conditions and sample cleanup to remove excess reagent.
For GC Analysis: The primary goal for GC is to convert the non-volatile this compound into a volatile derivative.
Silylation Reagents: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. BSTFA reacts with active hydrogens in the molecule, replacing them with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and thermal stability. The reaction is often catalyzed by Trimethylchlorosilane (TMCS) gcms.czgcms.cz.
Alkylation Reagents: This approach converts the carboxylic acid group into an ester. For instance, using a mixture of boron trifluoride (BF₃) and an alcohol (e.g., methanol (B129727) or butanol) can form methyl or butyl esters gcms.czactascientific.com. Another common reagent is Pentafluorobenzyl bromide (PFBBr), which creates derivatives that are highly sensitive to electron capture detection (ECD) thermofisher.com.
Below is a summary of common pre-column derivatization reagents and their typical reaction conditions.
| Reagent | Target Group(s) | Typical Conditions | Detection Method | Reference |
|---|---|---|---|---|
| p-Toluenesulfonyl Chloride (PTSC) | Imino/Amino | pH 11, 45°C, 15 min | HPLC-UV | nih.gov |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Primary/Secondary Amines | Buffered alkaline pH, room temp., ~10 min | HPLC-Fluorescence/UV | creative-proteomics.comwaters.com |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxyl, Imino | Heating (e.g., 60-100°C) | GC-FID/MS | gcms.czgcms.cz |
| Pentafluorobenzyl bromide (PFBBr) | Carboxylic Acids | Room temp. to moderate heat, often with phase-transfer catalyst | GC-ECD/MS | thermofisher.com |
| Phenyl Isothiocyanate (PITC) | Primary/Secondary Amines | Room temp., requires anhydrous conditions and cleanup | HPLC-UV | creative-proteomics.com |
Once derivatized, the separation of this compound is optimized by adjusting chromatographic parameters.
For HPLC:
Columns: Reversed-phase columns, such as C18 (e.g., VP-ODS, 200 mm × 4.6 mm, 5 µm), are commonly employed for separating the derivatized products nih.gov.
Mobile Phase: A typical mobile phase consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. For the separation of PTSC-derivatized iminodiacetic acid, an isocratic mobile phase of 0.03 mol/L ammonium (B1175870) acetate (B1210297) (pH 5.5) and acetonitrile (87:13, v/v) has been used effectively nih.gov. Gradient elution is often used for more complex samples to achieve better resolution.
Detection: The detector is chosen based on the derivative. UV detectors are suitable for derivatives containing chromophores like PITC or PTSC (e.g., detection at 235 nm for PTSC derivatives) nih.gov. Fluorescence detectors offer higher sensitivity for derivatives formed with AQC or OPA creative-proteomics.comwaters.com. Mass Spectrometry (MS), particularly tandem MS (MS/MS), provides high selectivity and structural information, making it a powerful tool for confirmation and quantification, especially when coupled with techniques like electrospray ionization (ESI) nih.govnih.gov.
For GC:
Columns: Capillary columns with nonpolar or intermediate-polarity stationary phases are generally used. For instance, a 5% phenyl methypolysiloxane phase column is effective for separating derivatized chlorinated acetic acids thermofisher.com. For general analysis of derivatized acids, columns like the DB-624 or DB-FFAP are also utilized rjptonline.org.
Temperature Program: A temperature gradient is typically employed, starting at a lower temperature to trap the analytes at the head of the column, followed by a ramp to a higher temperature to elute the derivatives based on their boiling points.
Detection: Flame Ionization Detection (FID) is a common, robust detector for general-purpose quantification cdc.gov. For higher sensitivity and selectivity, especially in complex matrices, a Mass Spectrometer (MS) is the preferred detector rjptonline.orgnih.gov.
The following table summarizes optimized parameters for analogous compounds.
| Technique | Parameter | Example Condition | Reference |
|---|---|---|---|
| HPLC | Column | VP-ODS C18 (200 mm × 4.6 mm, 5 µm) | nih.gov |
| HPLC | Mobile Phase | Isocratic: 0.03 M Ammonium Acetate (pH 5.5) / Acetonitrile (87:13) | nih.gov |
| HPLC | Flow Rate | 1.0 mL/min | nih.gov |
| HPLC | Detection | UV at 235 nm (for PTSC derivative) | nih.gov |
| GC | Column | DB-624 (30m x 0.53mm x 3.0 um) | rjptonline.org |
| GC | Injector/Detector Temp. | 200°C / 240°C | rjptonline.org |
| GC | Carrier Gas | Helium or Nitrogen | rjptonline.orgcdc.gov |
| GC | Detection | Mass Spectrometry (MS) or Flame Ionization (FID) | cdc.govnih.gov |
Application in Complex Sample Matrices
The analysis of this compound in complex matrices, such as industrial process streams or environmental samples, presents challenges due to interferences that can affect accuracy. Sample preparation is critical to remove these interfering components.
Industrial Samples: Methodologies developed for related compounds like iminodiacetic acid in the dehydrogenation products of diethanolamine (B148213) demonstrate the feasibility of such analyses. In this case, pre-column derivatization with PTSC followed by HPLC-UV allowed for accurate quantification with good linearity and recovery (98.7%-99.3%) nih.gov. Similarly, methods for analyzing organic acids in petroleum products have been developed using ion chromatography with in-line matrix elimination, showing the robustness of chromatographic techniques for industrial applications researchgate.net.
Environmental and Agricultural Matrices: Analyzing trace levels of compounds in matrices like soil or plant extracts requires extensive cleanup. Techniques like solid-phase extraction (SPE) can be used to isolate the analyte of interest from interfering substances before derivatization and analysis. For example, in the analysis of pesticide residues in medicinal herbs, a complex matrix, sample preparation involved extraction with an acetonitrile-acetic acid solution followed by dispersive solid-phase extraction (d-SPE) with adsorbents to remove matrix components before LC-MS/MS analysis nih.gov. Such approaches could be adapted for this compound. The stability of related compounds, like formic and acetic acids, has been studied in a nitrogen matrix, which is pertinent to the analysis of atmospheric or gaseous samples researchgate.net.
Isotopic Labeling Strategies for Tracer Studies and Metabolic Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the movement of a compound through a chemical or biological system wikipedia.org. By replacing one or more atoms in the this compound molecule with a heavy, stable isotope (e.g., ¹³C, ¹⁵N, or ²H), the labeled molecule can be distinguished from its unlabeled counterpart by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy wikipedia.orgnih.gov.
This approach is invaluable for elucidating metabolic or formation pathways in non-human systems, such as microorganisms or plants.
Metabolic Flux Analysis: By introducing a labeled precursor into a biological system (e.g., a microbial culture), researchers can track the incorporation of the label into this compound and its subsequent metabolites. This provides quantitative data on the rates (fluxes) of metabolic pathways nih.govmdpi.com. For instance, a platform using parallel stable isotope labeling can categorize metabolites based on which labeled precursors (like [1-¹³C]acetate) they incorporate, helping to connect them to specific biosynthetic gene clusters nih.gov.
Pathway Elucidation: Isotopic labeling helps determine the sequence of reactions in a pathway. By analyzing the position of the isotopic label in the final product and various intermediates, the mechanism of formation or degradation can be pieced together nih.gov. A novel tracer method developed for measuring isotopically labeled nitrous acid (HO¹⁵NO) in biogeochemical studies highlights how such techniques can be applied to investigate the formation and conversion of compounds in environmental systems, such as emissions from soil researchgate.net. This same principle could be applied to study the environmental fate or biogenic production of this compound.
The detection of isotopically labeled molecules is typically achieved using:
Mass Spectrometry (MS): Detects the mass difference between the labeled and unlabeled molecules wikipedia.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detects atoms with different gyromagnetic ratios, providing structural information on the location of the label wikipedia.org.
Future Directions and Emerging Research Avenues
Exploration of New Synthetic Pathways for Complex Architectures
The development of novel and efficient synthetic methods is paramount for exploring the chemical space of (Iminomethoxy)acetic acid derivatives. Future research will likely move beyond traditional methods to embrace more sophisticated and sustainable strategies for constructing complex molecular architectures.
Multicomponent Reactions (MCRs): MCRs offer a powerful tool for building molecular complexity in a single step from three or more starting materials. rug.nlnih.govnih.gov Imines are well-known reactive intermediates in many MCRs, such as the Ugi and Strecker reactions. nih.govmdpi.com Future work could focus on designing novel MCRs where a precursor to the this compound scaffold is generated in situ. This approach would enable the rapid generation of diverse libraries of complex derivatives by varying the multiple inputs, facilitating the discovery of molecules with unique properties. rug.nlresearchgate.net
Green Chemistry and Sustainable Synthesis: Modern synthetic chemistry is increasingly driven by the principles of green chemistry. sphinxsai.com For imine-containing compounds, this includes the use of acetic acid itself not just as a catalyst but as a green solvent, sometimes in the form of deep eutectic solvents (DESs). acs.orgrsc.orgrsc.org Research into applying these methods to this compound derivatives could lead to syntheses that are not only more environmentally benign but also more efficient, offering milder reaction conditions and easier scalability. rsc.orgresearchgate.net
Advanced Catalysis: The invention of new catalytic transformations is a cornerstone of synthetic innovation. nih.gov Future pathways to complex this compound derivatives could involve novel transition-metal-catalyzed cross-coupling reactions or organocatalytic asymmetric transformations. These methods would provide precise control over the molecular structure, allowing for the synthesis of highly functionalized and stereochemically complex targets that are currently inaccessible.
Table 1: Emerging Synthetic Strategies for this compound Derivatives
| Strategy | Description | Key Advantages |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot reaction to form a complex product incorporating portions of all reactants. nih.govnih.gov | High atom economy, operational simplicity, rapid generation of molecular diversity. |
| Green Solvents/Catalysts | Utilizing environmentally benign solvents and catalysts, such as acetic acid-based deep eutectic solvents (DESs). rsc.orgrsc.org | Reduced toxicity, milder reaction conditions, potential for solvent/catalyst recycling. acs.orgrsc.org |
| Novel Catalytic Methods | Employing new transition-metal or organocatalytic systems to forge key bonds with high selectivity and efficiency. | Access to novel molecular architectures, precise control over stereochemistry, high yields. |
Advanced Spectroscopic and Computational Techniques for Enhanced Characterization
A deep understanding of the structure, conformation, and electronic properties of this compound derivatives is crucial for predicting and tuning their function. The integration of advanced spectroscopic methods with high-level computational chemistry provides a powerful platform for comprehensive characterization.
Advanced NMR Spectroscopy: While 1D ¹H and ¹³C NMR are routine, advanced techniques are needed to fully characterize complex derivatives. researchgate.netipb.pt Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) can unambiguously establish connectivity and elucidate through-space interactions, defining the molecule's 3D solution structure. ipb.pt Furthermore, specialized techniques like microfluidic NMR spectroscopy could be employed to study the kinetics of reactions involving the imine moiety in real-time. nih.gov
Computational Chemistry:
Density Functional Theory (DFT): DFT calculations are invaluable for correlating experimental data with theoretical models. They can be used to predict spectroscopic signatures (NMR, IR, Raman), determine stable conformations, and calculate electronic properties such as molecular electrostatic potential surfaces and frontier molecular orbital energies. nih.govmdpi.com This predictive power can guide synthetic efforts and help interpret experimental results. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM): To understand how these molecules behave in a complex environment, such as in solution, QM/MM methods are employed. These hybrid techniques treat the core molecule with high-level quantum mechanics while the surrounding solvent is modeled with computationally less expensive molecular mechanics, providing insight into properties like acidity and reactivity in solution. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound derivatives over time. nih.govmdpi.com These simulations provide a detailed picture of conformational flexibility, solvation dynamics, and intermolecular interactions, which are critical for understanding how these molecules will behave in realistic systems. researchgate.netaip.orgacs.org
Table 2: Integrated Characterization Techniques
| Technique | Type | Information Provided |
| 2D NMR Spectroscopy | Experimental | Unambiguous structural connectivity, 3D conformation in solution, intermolecular interactions. researchgate.net |
| X-ray Crystallography | Experimental | Precise solid-state structure, bond lengths, bond angles, and packing interactions. |
| Density Functional Theory (DFT) | Computational | Optimized geometry, electronic structure, predicted spectroscopic data, reactivity indices. nih.govmdpi.com |
| Molecular Dynamics (MD) | Computational | Conformational dynamics, solvent interactions, binding free energies. mdpi.com |
Rational Design of Derivatives for Targeted Molecular Interactions
Rational design involves the deliberate modification of a molecular scaffold to achieve specific non-covalent interactions with a target macromolecule or surface. nih.govrsc.orgnih.gov This approach, which is distinct from specific drug development, focuses on understanding the fundamental principles of molecular recognition.
Pharmacophore Modeling: A pharmacophore is an abstract representation of the steric and electronic features necessary for optimal molecular interactions. thepharma.netdergipark.org.trnih.gov By analyzing the structure of this compound, a pharmacophore model can be built that defines the spatial arrangement of its hydrogen bond donors/acceptors, hydrophobic regions, and charged groups. This model can then be used to guide the design of derivatives with enhanced affinity and selectivity for a given molecular partner. researchgate.netnih.gov
Structure-Based Design and Molecular Docking: When the 3D structure of a target macromolecule (e.g., a protein or a DNA sequence) is known, computational docking can be used to predict the binding mode and affinity of this compound derivatives. researchgate.netnih.govfip.orgorientjchem.org These simulations can identify key interactions, such as hydrogen bonds or π-stacking, and suggest specific structural modifications to the ligand to improve these interactions. This iterative cycle of in silico prediction followed by synthesis and experimental validation is a powerful strategy for developing molecules with tailored binding properties. nih.gov
Targeting Biomolecular Surfaces: The principles of rational design can be applied to create derivatives that interact with specific biological surfaces, such as the grooves of DNA or the interfaces of protein-protein interactions (PPIs). nih.govmdpi.comrsc.org For example, by appending appropriate functional groups, derivatives could be designed to recognize specific DNA sequences through hydrogen bonding and electrostatic interactions in the minor or major groove. rsc.orgcaltech.eduresearchgate.netnih.govnih.gov
Integration of Multidisciplinary Approaches in Organic and Bioorganic Chemistry
The future of chemical research lies in the convergence of multiple disciplines. Progress in understanding and utilizing this compound and its derivatives will depend on a synergistic approach that combines the strengths of synthetic chemistry, computational science, and chemical biology.
This integrated workflow begins with the design of novel molecular targets using computational tools like pharmacophore modeling and molecular docking. researchgate.netSynthetic chemists then develop innovative and efficient routes to create these molecules. nih.govmit.edunih.govtandfonline.com Following synthesis, analytical and physical chemists use advanced spectroscopic and computational methods for rigorous characterization. Finally, bioorganic chemists can study the interactions of these well-defined molecules with biological systems, for example, by examining their binding to nucleic acids or proteins. researchgate.netnih.gov The insights gained from these interaction studies then feed back into the design phase, creating a closed loop of design, synthesis, and evaluation that accelerates the discovery of new molecules with novel functions. This multidisciplinary collaboration is essential for translating a simple molecular scaffold into a platform for sophisticated chemical tools and materials.
Q & A
Q. Intermediate Research Focus
- NMR Spectroscopy :
- IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and O-H (carboxylic acid) broad peaks (~2500–3000 cm⁻¹) .
Data Validation : Compare experimental spectra with computational simulations (e.g., DFT) or reference databases like NIST Chemistry WebBook .
How should researchers address contradictory data in stability studies of this compound under varying pH conditions?
Advanced Research Focus
Contradictions in stability data may arise from:
- Experimental Variables : Differences in buffer ionic strength, temperature, or exposure to light.
- Analytical Limitations : HPLC vs. UV-Vis methods may yield varying degradation profiles.
Q. Resolution Strategy :
Replicate Studies : Conduct triplicate experiments under controlled conditions (e.g., pH 2–12, 25°C) .
Cross-Validation : Use multiple analytical techniques (e.g., LC-MS for degradation products, NMR for structural integrity) .
Statistical Analysis : Apply ANOVA to assess significance of observed differences and identify outliers .
What are the optimal storage conditions for this compound to prevent degradation?
Q. Basic Research Focus
- Temperature : Store at 2–8°C in airtight containers to minimize thermal decomposition .
- Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the iminomethoxy group.
- Light Sensitivity : Protect from UV exposure using amber glassware .
Advanced Validation : Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) and track purity changes with HPLC .
How can computational modeling predict the reactivity of this compound in aqueous solutions?
Q. Advanced Research Focus
- Software Tools : Use Gaussian or ORCA for DFT calculations to model:
- Reactivity Pathways : Simulate nucleophilic attack at the iminomethoxy group under acidic/basic conditions.
Data Integration : Compare computational results with experimental kinetic studies to refine predictive models .
What chromatographic methods are effective for separating this compound from by-products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
